molecular formula C4H10ClNO3 B6279898 methyl 2-(aminooxy)propanoate hydrochloride CAS No. 13748-82-8

methyl 2-(aminooxy)propanoate hydrochloride

Cat. No. B6279898
CAS RN: 13748-82-8
M. Wt: 155.6
InChI Key:
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Description

Methyl 2-(aminooxy)propanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 . It has a molecular weight of 155.58 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for methyl 2-(aminooxy)propanoate hydrochloride is 1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Chemical Biology

Chemical biologists use methyl 2-(aminooxy)propanoate hydrochloride to study metabolic pathways. By incorporating the compound into metabolic precursors, researchers can trace the pathways and interactions of various biochemicals within living organisms.

Each of these applications leverages the unique reactivity of the aminooxy group in methyl 2-(aminooxy)propanoate hydrochloride, demonstrating its versatility in scientific research. The compound’s ability to form stable linkages with carbonyl-containing compounds is particularly valuable across these diverse fields. Information adapted from Sigma-Aldrich .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(aminooxy)propanoate hydrochloride involves the reaction of methyl acrylate with hydroxylamine hydrochloride to form methyl 2-(hydroxyamino)propanoate, which is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Starting Materials": [ "Methyl acrylate", "Hydroxylamine hydrochloride", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form methyl 2-(hydroxyamino)propanoate.", "Step 2: Methyl 2-(hydroxyamino)propanoate is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

13748-82-8

Product Name

methyl 2-(aminooxy)propanoate hydrochloride

Molecular Formula

C4H10ClNO3

Molecular Weight

155.6

Purity

93

Origin of Product

United States

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